6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Description
Properties
IUPAC Name |
6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c16-12(17)6-2-1-3-7-15-13(18)11(21-14(15)20)9-10-5-4-8-19-10/h4-5,8-9H,1-3,6-7H2,(H,16,17)/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSSQUDPQCNNNX-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the thiazolidine and hexanoic acid components. One common synthetic route includes the reaction of furan-2-carbaldehyde with thiourea to form the thiazolidine ring, followed by subsequent reactions to introduce the hexanoic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: : The thiazolidine ring can be reduced to form a thiazolidine derivative.
Substitution: : The hexanoic acid moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid
Reduction: : Thiazolidine derivatives
Substitution: : Various substituted hexanoic acids
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its antimicrobial activity may involve the disruption of microbial cell membranes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
- CAS No.: 851304-85-3
- Molecular Formula: C₁₄H₁₅NO₄S₂
- Molecular Weight : 325.4 g/mol
- Key Structural Features: Central 1,3-thiazolidin-4-one core with a 2-sulfanylidene group. A (5E)-configured furan-2-ylmethylidene substituent at position 3.
- Physicochemical Properties: Hydrogen Bond Donors: 1 (carboxylic acid group) . Hydrogen Bond Acceptors: 6 (furan oxygen, thiazolidinone carbonyl, sulfanylidene, and carboxylic acid oxygen) . Topological Polar Surface Area (TPSA): Estimated >100 Ų due to multiple polar groups.
The compound belongs to the 5-arylidene-2-thioxothiazolidin-4-one family, which is known for diverse bioactivities, including antimicrobial, anticancer, and antihyperglycemic properties . Below is a comparative analysis with structurally analogous derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The 4-chlorophenyl-furan hybrid (XLogP3 = 4.9) is more lipophilic than the target compound (estimated XLogP3 ~3.5), likely due to its larger aromatic substituent. The methoxyphenyl derivative (C₁₇H₁₉NO₄S₂) balances moderate lipophilicity with hydrogen-bonding capacity.
Biological Implications: While direct bioactivity data for the target compound is absent, rhodanine analogs (e.g., 5-benzylidene derivatives) exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli . Thiazolidinones with carboxylic acid chains (e.g., hexanoic acid in the target compound) are hypothesized to improve solubility and target binding via carboxylate interactions, as seen in antihyperglycemic agents .
Synthetic Routes: The target compound could be synthesized via Knoevenagel condensation, analogous to ’s method for 3-allyl-5-arylidene derivatives using THF, reflux, and silica gel purification .
Safety and Handling :
- The 4-fluorophenyl analog mandates precautions against ignition sources (P210) , suggesting similar protocols for the target compound due to its sulfanylidene and furan groups.
Biological Activity
6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- IUPAC Name : 6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
- Molecular Weight : 346.47 g/mol
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of rhodanine-furan conjugates possess antibacterial activity against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16–32 mg/ml |
| Staphylococcus epidermidis | 16–32 mg/ml |
| Bacillus subtilis | No significant effect observed |
These findings suggest that the furan ring and thiazolidinone structure may contribute to the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anticancer Properties
The compound has also been evaluated for its potential anticancer effects. Studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : Compounds have shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Induction of Apoptosis : Mechanistic studies indicate that these compounds can activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Enzyme Inhibition
The biological activity of 6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid extends to enzyme inhibition. Notable findings include:
| Enzyme Target | Type of Inhibition |
|---|---|
| NS2B-NS3 protease (Dengue virus) | Competitive inhibition |
| Thrombin | Noncompetitive inhibition |
| E. coli MurA | Mixed-type inhibition |
These results highlight the potential of this compound as a lead in the development of antiviral and antibacterial agents .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Cancer Cell Line Study :
- Enzyme Inhibition Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
